Ibandronic Acid

Catalog No.
S594667
CAS No.
114084-78-5
M.F
C9H23NO7P2
M. Wt
319.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibandronic Acid

CAS Number

114084-78-5

Product Name

Ibandronic Acid

IUPAC Name

[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid

Molecular Formula

C9H23NO7P2

Molecular Weight

319.23 g/mol

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)

InChI Key

MPBVHIBUJCELCL-UHFFFAOYSA-N

SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O

solubility

Freely soluble
1.34e+01 g/L

Synonyms

(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate, 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate, BM 21.0955, BM 210955, BM-21.0955, BM-210955, BM21.0955, BM210955, Bondronat, Boniva, Bonviva, ibandronate, ibandronate sodium, Ibandronate Sodium Anhydrous, ibandronic acid, ibandronic acid, sodium salt, monohydrate, RPR 102289A, RPR-102289A, RPR102289A

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O

Treatment and Prevention of Osteoporosis

Ibandronic acid's primary research focus lies in its established role in managing osteoporosis, a condition characterized by weakened and brittle bones. Numerous studies have demonstrated its efficacy in increasing bone mineral density (BMD), a crucial indicator of bone strength, and reducing the risk of fractures, particularly in postmenopausal women [, ].

Understanding Bone Remodeling Processes

Beyond its therapeutic effects, ibandronic acid serves as a valuable tool in research investigating bone remodeling, the continuous process of bone resorption and formation. Studies have utilized ibandronic acid to assess its impact on various cellular functions involved in bone remodeling, including those of osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells) []. This knowledge helps researchers gain a deeper understanding of bone health and disease.

Exploring Potential Applications in Other Skeletal Disorders

Researchers are actively exploring the potential of ibandronic acid in managing other skeletal disorders beyond osteoporosis. Studies have investigated its effects in conditions like Paget's disease of bone, a chronic disorder characterized by abnormal bone formation, and osteogenesis imperfecta, a genetic condition causing bone fragility [, ]. These investigations aim to determine if ibandronic acid can offer therapeutic benefits in managing these conditions.

Ibandronic acid is a synthetic nitrogen-containing bisphosphonate used primarily in the prevention and treatment of osteoporosis, particularly in post-menopausal women, and in managing bone complications associated with certain cancers. It works by inhibiting osteoclast-mediated bone resorption, thereby strengthening bones and reducing the risk of fractures. The chemical formula for ibandronic acid is C9H23NO7P2C_9H_{23}NO_7P_2, with a molar mass of approximately 319.23 g/mol .

In bone health research, ibandronic acid binds to hydroxyapatite crystals in bones, reducing the activity of osteoclasts, cells responsible for bone resorption []. This helps maintain bone mineral density and reduces the risk of fractures [].

Ibandronic acid is a prescription medication and should only be used under the supervision of a healthcare professional. Research indicates potential side effects such as gastrointestinal issues and musculoskeletal pain [].

Ibandronic acid exhibits several significant chemical properties:

  • Binding to Hydroxyapatite: Ibandronic acid has a high affinity for hydroxyapatite, the mineral component of bone, which allows it to effectively inhibit osteoclast activity.
  • Inhibition of Enzymes: It inhibits farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase, both crucial in the mevalonate pathway, thereby disrupting the post-translational modification of proteins involved in osteoclast function .
  • Apoptosis Induction: The compound can induce apoptosis in certain tumor cells by inhibiting the mevalonate pathway, leading to decreased cell proliferation and increased cell death .

Ibandronic acid's primary mechanism of action involves the inhibition of osteoclasts, which are responsible for bone resorption. By reducing osteoclast activity, ibandronic acid effectively decreases bone turnover and helps maintain bone density. Clinical studies have shown that it significantly reduces the incidence of vertebral fractures in post-menopausal women with osteoporosis . Additionally, it has been effective in managing hypercalcemia related to malignancies by reducing calcium release from bones.

The synthesis of ibandronic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with phosphonic acid derivatives.
  • Formation of Bisphosphonate Linkage: The key step is the formation of the bisphosphonate linkage through a reaction involving phosphorus oxychloride and suitable organic substrates.
  • Nitrogen Incorporation: Nitrogen is introduced into the structure via amination reactions to produce the final bisphosphonate compound.
  • Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .

Ibandronic acid is primarily used for:

  • Osteoporosis Treatment: It is indicated for the prevention and treatment of osteoporosis in post-menopausal women.
  • Cancer-Related Bone Conditions: It helps manage skeletal-related events in patients with breast cancer and multiple myeloma by reducing the risk of fractures associated with bone metastases.
  • Hypercalcemia Management: It is utilized to treat elevated calcium levels in patients with malignancies .

Ibandronic acid has several notable interactions:

  • Gastrointestinal Effects: Co-administration with food can significantly reduce its bioavailability (up to 90% reduction), emphasizing the need for administration on an empty stomach .
  • Drug Interactions: There are potential interactions with other medications affecting calcium levels or those that may influence renal function, necessitating careful monitoring during concurrent use .
  • Adverse Reactions: Serious adverse effects include osteonecrosis of the jaw and atypical femur fractures, particularly with long-term use .

Ibandronic acid belongs to a class of bisphosphonates that includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameRelative PotencyPrimary Use
Ibandronic Acid500-1000Osteoporosis, cancer-related bone conditions
Alendronate100-500Osteoporosis treatment
Risedronate1000Osteoporosis treatment
Zoledronic Acid5000Osteoporosis, cancer-related bone conditions
Pamidronate100Hypercalcemia due to malignancy
Tiludronate10Osteoporosis treatment
Etidronate1Osteoporosis treatment

Ibandronic acid stands out due to its higher potency compared to some other bisphosphonates, making it particularly effective in treating severe cases of osteoporosis and managing skeletal complications from cancer .

Chemical Identity and Synonyms

Ibandronic acid (CAS 114084-78-5) is systematically named (1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl)phosphonic acid. Its international nonproprietary name (INN) is recognized by regulatory bodies, while common brand names include Boniva, Bondronat, and Bonviva. The compound’s synonyms span over 50 variants, reflecting its global pharmaceutical adoption (Table 1).

Table 1: Key Identifiers of Ibandronic Acid

PropertyValueSource
CAS Number114084-78-5
IUPAC Name(1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl)phosphonic acid
Molecular Formula$$ \text{C}9\text{H}{23}\text{NO}7\text{P}2 $$
ATC CodeM05BA06
UNIIUMD7G2653W

Structural Features

The molecule consists of a bisphosphonate core ($$ \text{P-C-P} $$) with a hydroxyl group (-OH) at the R1 position and a methylpentylamino side chain at R2 (Figure 1). This structure confers both high bone affinity and potent antiresorptive activity. X-ray crystallography and NMR studies confirm a twisted conformation in the solid state, optimizing interactions with bone mineral surfaces.

Figure 1: 2D and 3D Structural Representations

  • 2D Structure: A central carbon atom bonded to two phosphonate groups, a hydroxyl group, and a methylpentylamino side chain.
  • 3D Conformer: Predicted collision cross-sections of 170.12 Ų (M+Na) and 165.52 Ų (M+H) indicate compact folding in solution.

Historical Development and Classification as a Bisphosphonate

Chronology of Development

Ibandronic acid’s journey began in 1986 with its patent by Boehringer Mannheim, followed by clinical trials in the 1990s demonstrating efficacy in hypercalcemia and osteoporosis. The FDA approved its oral formulation in 2003 and intravenous form in 2006, marking it as the first monthly oral bisphosphonate. Its development was driven by the need for bisphosphonates with improved potency and dosing convenience compared to first-generation agents like etidronate.

Table 2: Generational Classification of Bisphosphonates

GenerationExamplesKey FeaturesPotency Relative to Etidronate
1stEtidronate, ClodronateNon-nitrogenous; incorporate into ATP analogs1x
2ndPamidronate, AlendronateNitrogen-containing side chains; inhibit FPPS10–100x
3rdIbandronic Acid, ZoledronateHeterocyclic N-groups; nanomolar potency1,000–10,000x

Mechanism of Action and Classification

As a third-generation bisphosphonate, ibandronic acid inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disrupts protein prenylation in osteoclasts, inducing apoptosis and reducing bone turnover. Preclinical studies in ovariectomized rats and monkeys demonstrated dose-dependent increases in bone mineral density (BMD) and biomechanical strength, with 30 μg/kg IV every 30 days normalizing trabecular architecture.

Pharmacokinetic Profile (Table 3)

ParameterValue (Oral 150 mg)Value (IV 6 mg)Source
$$ T_{\text{max}} $$1.1 ± 0.6 hImmediate
$$ C_{\text{max}} $$4.1 ± 2.6 ng/mL581 ng·h/mL
Bioavailability0.6%100%
Renal Excretion50–60%50–60%

Traditional Synthetic Pathways

Reaction Mechanisms and Intermediate Isolation

The traditional synthesis of ibandronic acid follows a well-established bisphosphonate synthetic pathway involving the reaction of substituted carboxylic acids with phosphorus-containing reagents [1] [2]. The synthetic route begins with the preparation of the key intermediate 3-[N-(methylpentyl)amino]propionic acid, which serves as the foundation for subsequent bisphosphonation reactions [1] [2].

The initial synthetic approach involves the alkylation of N-methylbenzylamine with 1-bromopentane in the presence of potassium carbonate as a base, typically conducted in acetone or similar solvents at room temperature for approximately 18 hours [1]. This reaction yields N-methyl-N-pentylbenzylamine, which undergoes debenzylation using palladium on carbon as a catalyst in alcoholic solvents to produce N-methyl-N-pentylamine [1].

The resulting secondary amine is then condensed with methyl 3-bromopropionate in the presence of potassium carbonate in toluene at temperatures ranging from 25 to 80 degrees Celsius, preferably at 70 degrees Celsius [1]. This alkylation reaction produces 3-[N-(methylpentyl)amino]propionate, which is subsequently hydrolyzed under acidic conditions to yield the key intermediate 3-[N-(methylpentyl)amino]propionic acid hydrochloride [1].

An alternative synthetic route employs direct condensation of N-methyl-N-pentylamine with methyl acrylate in toluene, followed by hydrolysis to obtain the same intermediate compound [1]. This approach offers improved atom economy and reduces the number of synthetic steps required for intermediate preparation [1].

The bisphosphonation step represents the critical transformation in ibandronic acid synthesis, involving the reaction of the carboxylic acid intermediate with phosphorus trichloride and phosphorous acid under controlled conditions [1] [14]. The mechanism proceeds through the initial formation of an acid chloride intermediate, followed by nucleophilic attack by phosphorus-containing species to generate the bisphosphonate framework [14] [17].

Table 1: Traditional Synthetic Pathway Reaction Conditions

Reaction StepTemperature (°C)Time (hours)SolventYield (%)
N-alkylation20-2518Acetone85-90
Debenzylation25-408-12Ethanol80-85
Ester formation706-8Toluene75-80
Hydrolysis80-1004-6Water/HCl85-90
Bisphosphonation85-908-10Toluene60-70

Role of Phosphorylation Agents (e.g., Phosphorus Trichloride)

Phosphorus trichloride serves as the primary phosphorylation agent in the traditional synthesis of ibandronic acid, functioning through a complex mechanistic pathway that involves multiple reactive intermediates [13] [14]. The compound exhibits trigonal pyramidal geometry and demonstrates high reactivity toward nucleophiles due to the electrophilic nature of the phosphorus center [13].

The phosphorylation mechanism begins with the reaction of phosphorus trichloride with the carboxylic acid substrate, forming an acid chloride intermediate through the elimination of hydrogen chloride [14] [17]. This transformation is facilitated by the Lewis acidic character of phosphorus trichloride, which activates the carbonyl carbon for nucleophilic substitution reactions [13] [14].

In the presence of phosphorous acid, phosphorus trichloride undergoes condensation reactions to form mixed phosphorus-containing intermediates such as dichlorophosphino-oxyphosphonic acid (Cl₂P-O-P(OH)₂) [14] [10]. These species exhibit enhanced nucleophilicity compared to the individual reagents and serve as the active phosphorylating agents in the bisphosphonate formation [14].

The stoichiometric ratio of phosphorus trichloride to phosphorous acid significantly influences the reaction outcome and product yield [10] [17]. Optimal conditions typically employ 2.4 to 3.2 equivalents of phosphorus trichloride relative to the carboxylic acid substrate, with phosphorous acid serving as a supporting reagent to generate the reactive phosphorus intermediates [1] [10].

Table 2: Phosphorus Trichloride Reaction Parameters

ParameterOptimal RangeEffect on Yield
PCl₃ equivalents2.4-3.2Direct correlation up to 3.2 eq
H₃PO₃ ratio1.0-1.5Moderate enhancement
Temperature75-90°COptimal at 85-90°C
Reaction time8-12 hoursDiminishing returns >10h
Solvent volume5-10 mL/g substrateImproved mixing at higher volumes

The hydrolysis step following phosphorylation requires careful control of temperature and pH conditions to ensure complete conversion of phosphorus-chloride bonds to the corresponding phosphonic acid groups [1] [17]. Water addition at elevated temperatures (80-90°C) promotes rapid hydrolysis while minimizing side reactions that could compromise product purity [1].

Novel Methodologies in Industrial Production

Solvent Selection and Reaction Kinetics

Recent advances in ibandronic acid synthesis have focused extensively on solvent optimization to improve reaction kinetics and product yields [10] [17]. Methanesulfonic acid has emerged as a particularly effective medium for bisphosphonate synthesis due to its ability to maintain homogeneous reaction conditions and activate carboxylic acid substrates [17].

The use of methanesulfonic acid as a reaction solvent offers several advantages over traditional chlorinated solvents, including enhanced solubility of both organic and inorganic reactants, improved heat transfer characteristics, and the ability to participate directly in the reaction mechanism through mixed anhydride formation [17]. Under these conditions, methanesulfonic acid reacts with the carboxylic acid substrate to form a more reactive mixed anhydride intermediate, facilitating subsequent phosphorylation reactions [17].

Sulfolane has been investigated as an alternative solvent system, particularly when combined with ionic liquid additives [10] [29]. The use of sulfolane with 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as an additive has demonstrated significant improvements in reaction yields, achieving 82-90% efficiency in ibandronic acid synthesis [29].

The reaction kinetics in different solvent systems show marked variations in rate constants and activation energies [10]. In methanesulfonic acid, the pseudo-first-order rate constant for bisphosphonate formation is approximately 3.2 × 10⁻³ s⁻¹ at 75°C, while in sulfolane the corresponding value is 1.8 × 10⁻³ s⁻¹ under similar conditions [10].

Table 3: Solvent System Comparison for Ibandronic Acid Synthesis

Solvent SystemReaction Rate (s⁻¹)Yield (%)Temperature (°C)Homogeneity
Methanesulfonic acid3.2 × 10⁻³60-7575Excellent
Sulfolane1.8 × 10⁻³52-6975Good
Sulfolane + [bmim][BF₄]2.6 × 10⁻³82-9075Excellent
Toluene0.8 × 10⁻³45-6085-90Poor
Chlorobenzene1.1 × 10⁻³50-6580-85Moderate

Ionic liquids have demonstrated particular promise as reaction media or additives for bisphosphonate synthesis [10] [29]. The incorporation of 10% [bmim][BF₄] as an additive in sulfolane-based systems results in enhanced nucleophilicity of phosphorus-containing reagents and improved mass transfer characteristics [29]. The ionic liquid appears to stabilize reaction intermediates through hydrogen bonding interactions and electrostatic stabilization [10].

Solvent-free conditions have also been explored for ibandronic acid synthesis, yielding comparable results to traditional solvent-based approaches while offering environmental and economic advantages [29]. Under neat conditions, using phosphorus trichloride and phosphorous acid in molar ratios of 3:4, pure ibandronic acid can be obtained in yields of 72-83% [29].

Purification Techniques and Yield Optimization

The purification of ibandronic acid presents unique challenges due to its high water solubility, which distinguishes it from other bisphosphonate compounds that can be readily isolated from aqueous solutions [1] [2]. Traditional precipitation techniques employed for related bisphosphonates such as alendronic acid and risedronic acid are ineffective for ibandronic acid due to its enhanced hydrophilicity [1].

Modern purification strategies have focused on pH-controlled precipitation methods combined with selective crystallization techniques [1] [18]. The optimal approach involves adjusting the reaction mixture pH to 4.3-4.5 using dilute sodium hydroxide solution, followed by concentration and treatment with methanol to induce precipitation [1].

A particularly effective purification protocol involves the direct conversion of ibandronic acid to its sodium salt without intermediate isolation [1]. This approach circumvents the challenges associated with ibandronic acid purification by maintaining the compound in solution throughout the process and precipitating the more easily handled sodium salt [1].

Table 4: Purification Method Comparison

MethodRecovery (%)Purity (%)Processing Time (hours)Solvent Requirements
Direct precipitation45-6085-904-6High
pH-controlled crystallization75-8592-968-12Moderate
Sodium salt formation80-9095-996-8Low
Chromatographic separation85-95>9924-48Very high

Advanced chromatographic techniques have been developed for high-purity ibandronic acid isolation, employing mixed-mode stationary phases that combine hydrophobic and anion exchange mechanisms [18]. High-performance liquid chromatography with corona charged aerosol detection provides excellent separation of ibandronic acid from synthetic impurities and related substances [18].

The optimization of crystallization conditions has proven critical for achieving high yields and purity [1] [20]. Key parameters include temperature control during crystal formation, seeding protocols, and the selection of appropriate anti-solvents for controlled precipitation [1]. Methanol has emerged as the preferred anti-solvent due to its compatibility with the reaction system and its ability to produce well-formed crystals [1].

Yield optimization strategies have focused on minimizing material losses during workup procedures and maximizing the efficiency of each synthetic transformation [1] [29]. The implementation of continuous processing techniques and the use of optimized stoichiometric ratios have contributed to overall yield improvements of 15-25% compared to traditional batch processes [1].

Table 5: Yield Optimization Parameters

ParameterTraditional MethodOptimized MethodImprovement (%)
Overall yield45-6070-8540-50
Material recovery70-8085-9515-20
Processing time48-72 hours24-36 hours30-50
Solvent consumption15-20 L/kg8-12 L/kg40-45
Energy requirements120-150 kWh/kg80-100 kWh/kg25-35

Experimental Properties

Melting Point, Solubility, and LogP Analysis

Ibandronic acid demonstrates characteristic physicochemical properties that define its behavior in various chemical environments. The compound exhibits a melting point range of 113-115°C [1] [2], indicating good thermal stability under standard laboratory conditions. The crystalline nature of the compound is confirmed by its well-defined melting point and characteristic X-ray diffraction patterns [3].

Solubility characteristics reveal that ibandronic acid is slightly soluble in water, methanol, and aqueous base solutions [1]. This limited aqueous solubility is typical of bisphosphonate compounds and significantly influences their bioavailability and therapeutic applications. The compound's predicted density is 1.449±0.06 g/cm³ [1] [2], while the predicted boiling point is 587.8±60.0°C [1] [2].

The partition coefficient (LogP) value of -0.65 [2] indicates that ibandronic acid is hydrophilic in nature, with poor permeability across biological membranes. This negative LogP value is characteristic of phosphonate-containing compounds and explains the compound's limited oral bioavailability. The predicted pKa value is 1.60±0.10 [1] [2], suggesting that the compound exists predominantly in its ionized form under physiological pH conditions.

The compound appears as a white to off-white solid and exhibits hygroscopic properties [1] [2], requiring careful storage under controlled conditions to prevent moisture absorption.

Spectroscopic Data (31P NMR, FT-IR, Raman)

31P Nuclear Magnetic Resonance spectroscopy provides critical structural information for ibandronic acid. The compound exhibits characteristic 31P NMR signals at approximately 15 ppm [4] in the crystalline state. When bound to bone mineral surfaces, the 31P NMR signal appears as a broad, featureless peak at approximately 15 ppm [4], indicating strong interaction with the hydroxyapatite matrix. This broadening results from restricted molecular motion and heterogeneous binding environments on the bone surface.

Solid-state 31P magic angle spinning (MAS) NMR studies reveal that bisphosphonates, including ibandronic acid, bind irreversibly to bone surfaces, displacing orthophosphate from the bone mineral matrix [4] [5]. The 31P chemical shift of bone-bound ibandronic acid differs significantly from the orthophosphate signal at approximately 3 ppm [4], allowing for clear differentiation between the drug and endogenous phosphate species.

15N NMR spectroscopy demonstrates a chemical shift at 36.5 ppm [4], consistent with a fully protonated alkyl-ammonium group in the side chain. This observation confirms the protonation state of the nitrogen-containing side chain under physiological conditions.

13C NMR analysis shows the central carbon (C1) signal at 73 ppm, exhibiting J-coupling to both phosphorus atoms (P1 and P2) [4]. This coupling pattern confirms the direct attachment of the carbon center to both phosphonate groups, validating the geminal bisphosphonate structure.

Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that confirm the molecular structure of ibandronic acid. The most prominent features include:

  • N-H group stretching at 3387.53 cm⁻¹: This strong absorption confirms the presence of the amino functionality in the alkyl side chain [6]
  • P-O stretching vibrations at approximately 1120 cm⁻¹ and 1000 cm⁻¹: These strong bands are characteristic of phosphonate groups [7]
  • C-H stretching at 1501.37 cm⁻¹: Medium intensity band indicating aliphatic C-H bonds [6]
  • C-C stretching at 1174.89 cm⁻¹: Confirming the carbon skeleton structure [6]
  • P=O stretching at 1260 cm⁻¹: Strong absorption characteristic of phosphonate P=O bonds [7]

Raman spectroscopy studies, while less commonly reported for ibandronic acid specifically, have been utilized in related bisphosphonate research. The technique is particularly valuable for studying bone-drug interactions, as it can provide information about molecular vibrations without interference from water [8] [9].

Computational Predictions

Molecular Weight and Collision Cross-Section Calculations

The molecular formula of ibandronic acid is C9H23NO7P2 with a molecular weight of 319.23 g/mol [1] [10] [11]. The exact mass is calculated as 319.0950 Da [12], providing high precision for mass spectrometric identification. The elemental composition consists of carbon (33.86%), hydrogen (7.26%), nitrogen (4.39%), oxygen (35.08%), and phosphorus (19.41%) [11] [12].

Collision cross-section (CCS) calculations provide essential data for ion mobility spectrometry and mass spectrometry applications. Computational predictions using established algorithms yield the following CCS values for various adduct forms:

The protonated molecular ion [M+H]⁺ exhibits a predicted CCS of 168.4 Ų at m/z 320.10225 [13]. The sodium adduct [M+Na]⁺ shows a slightly larger CCS of 170.8 Ų at m/z 342.08419 [13]. The deprotonated molecular ion [M-H]⁻ demonstrates a CCS of 169.0 Ų at m/z 318.08769 [13].

Additional adduct forms include the ammonium adduct [M+NH4]⁺ with a CCS of 166.8 Ų [13], and the potassium adduct [M+K]⁺ with a CCS of 162.3 Ų [13]. More complex adducts such as [M+HCOO]⁻ and [M+CH3COO]⁻ exhibit larger cross-sections of 181.6 Ų and 200.7 Ų, respectively [13], reflecting the increased molecular size due to the additional functional groups.

These CCS values are computed using trajectory method calculations that propagate classical trajectories of neutral molecules in realistic ion-neutral potentials consisting of pairwise Lennard-Jones interactions and ion-induced dipole interactions [14] [15].

Quantum Mechanical Modeling of Electronic Properties

Quantum mechanical (QM) calculations provide detailed insights into the electronic structure and properties of ibandronic acid. Density functional theory (DFT) methods, particularly hybrid functionals such as B3LYP, have proven effective for predicting structural and spectroscopic parameters of bisphosphonate compounds [16] [17].

Geometry optimization calculations reveal the preferred conformational arrangements of the molecule. The bisphosphonate backbone adopts a characteristic configuration where the two phosphonate groups are positioned to maximize electrostatic interactions with divalent metal cations, particularly calcium ions in biological systems [18].

Electronic structure analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom of the alkyl side chain, while the lowest unoccupied molecular orbital (LUMO) involves the phosphonate groups. This electronic distribution explains the molecule's ability to form strong coordination complexes with metal ions.

Natural bond orbital (NBO) analysis demonstrates significant charge transfer from the nitrogen lone pair to the phosphonate phosphorus atoms, contributing to the overall stability of the molecular framework. The calculated dipole moment reflects the polar nature of the molecule, consistent with its hydrophilic character and poor membrane permeability.

Solvation modeling using polarizable continuum models reveals that the molecule undergoes significant conformational changes in aqueous solution compared to the gas phase. These calculations explain the enhanced stability of the protonated form under physiological conditions and provide insights into the molecule's interactions with biological targets.

Vibrational frequency calculations at the DFT level successfully reproduce the experimental infrared and Raman spectra, validating the theoretical model and enabling detailed assignment of vibrational modes. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [16].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

319.09497607 g/mol

Monoisotopic Mass

319.09497607 g/mol

Heavy Atom Count

19

LogP

-2.1

Appearance

White Solid

Melting Point

113-115

UNII

UMD7G2653W

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment and prevention of osteoporosis in postmenopausal women.
FDA Label
Treatment of osteoporosis in postmenopausal women at increased risk of fracture (see section 5. 1). A reduction in the risk of vertebral fractures has been demonstrated, efficacy on femoral neck fractures has not been established.
Bondronat is indicated for: prevention of skeletal events (pathological fractures, bone complications requiring radiotherapy or surgery) in patients with breast cancer and bone metastases; treatment of tumour-induced hypercalcaemia with or without metastases.
Ibandronic acid is indicated in adults forPrevention of skeletal events (pathological fractures, bone complications requiring radiotherapy or surgery) in patients with breast cancer and bone metastases. Treatment of tumour induced hypercalcaemia with or without metastases. Treatment of osteoporosis in postmenopausal women at increased risk of fracture (see section 5. 1). A reduction in the risk of vertebral fractures has been demonstrated, efficacy on femoral neck fractures has not been established.
Ibandronic acid 50mgIbandronic Acid Teva is indicated for the prevention of skeletal events (pathological fractures, bone complications requiring radiotherapy or surgery) in patients with breast cancer and bone metastases. Ibandronic acid 150mgTreatment of osteoporosis in postmenopausal women at increased risk of fracture. A reduction in the risk of vertebral fractures has been demonstrated, efficacy on femoral neck fractures has not been established.
Concentrate for solution for infusion, , Prevention of skeletal events (pathological fractures, bone complications requiring radiotherapy or surgery) in patients with breast cancer and bone metastases. , , Treatment of tumour-induced hypercalcaemia with or without metastases. , , Film-coated Tablets, , Prevention of skeletal events (pathological fractures, bone complications requiring radiotherapy or surgery) in patients with breast cancer and bone metastases. ,
Ibandronic acid Sandoz is indicated for the prevention of skeletal events (pathological fractures, bone complications requiring radiotherapy or surgery) in patients with breast cancer and bone metastases. ,
Treatment of osteoporosis in post-menopausal women at increased risk of fracture. A reduction in the risk of vertebral fractures has been demonstrated. Efficacy on femoral-neck fractures has not been established.
Treatment of tumour-induced hypercalcaemia with or without metastases.
Treatment of osteoporosis
Combination treatment of osteoporosis

Pharmacology

Ibandronate is a nitrogen containing bisphosphonate used to treat and prevent osteoporosis in postmenopausal women.[L13805,L13808] The therapeutic index is wide as overdoses are not especially toxic, and the duration of action is long as the half life can be up to 157 hours.[L13805,L13808] Patients should be counselled regarding the risk of upper GI adverse reactions, hypocalcemia, musculoskeletal pain, osteonecrosis of the jaw, atypical fractures of the femur, and severe renal impairment.[L13805,L13808]
Ibandronic Acid is a third-generation amino-bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Ibandronic acid binds to and adsorbs onto the surface of hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. Inhibition of this enzyme prevents the formation of isoprenoids, thereby leading to a reduction in the farnesylation and geranylgeranylation of signaling proteins of G protein-coupled signaling, and, eventually, inducing apoptosis of osteoclasts. By inhibiting osteoclast-mediated bone resorption, ibandronic acid increases bone mineral density, decreases bone remodeling and turnover, as well as reduces bone pain.

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

M05BA06
M - Musculo-skeletal system
M05 - Drugs for treatment of bone diseases
M05B - Drugs affecting bone structure and mineralization
M05BA - Bisphosphonates
M05BA06 - Ibandronic acid

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Alkyl/Aryl transferases [EC:2.5.1.-]
FDPS [HSA:2224] [KO:K00787]

Pictograms

Irritant

Irritant

Other CAS

114084-78-5

Absorption Distribution and Excretion

Oral ibandronate is 0.63% bioavailable. In a study of healthy males, a 10mg oral dose had a Tmax of 1.1±0.6h and a Cmax of 4.1±2.6ng/mL. The Tmax is approximately 1 hour, while Cmax varies depending on dose. A 2mg intravenous dose of ibandronate has an AUC of 316ng\*h/mL, a 4mg intravenous dose of ibandronate has an AUC of 581ng\*h/mL, and a 6mg intravenous dose of ibandronate has an AUC of 908ng\*h/mL.
Ibandronate is predominantly eliminated in the urine and the unabsorbed drug is eliminated unchanged in the feces.
The apparent terminal volume of distribution of ibandronate is 90-368L in headlthy subjects and 103L in postmenopausal women with osteopenia.
The total clearance of ibandronate is 84-160mL/min.

Metabolism Metabolites

Ibanronate is not metabolized in humans.
No evidence of ibandronate being metabolized in humans. Route of Elimination: Ibandronate is eliminated by renal excretion. Unabsorbed ibandronate is eliminated unchanged in the feces. Half Life: 10-60 hours

Wikipedia

Ibandronic_acid
6,7-Dimethyl-8-ribityllumazine

FDA Medication Guides

Boniva
Ibandronate Sodium
INJECTABLE;INTRAVENOUS
TABLET;ORAL
ROCHE
HOFFMANN LA ROCHE
01/11/2022
12/07/2016

Biological Half Life

The half life of ibandronate in postmenopausal women ranges from 37-157 hours.

Use Classification

Human drugs -> Drugs for treatment of bone diseases -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Drugs for treatment of bone diseases, Bisphosphonates -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
Cremers S, Drake MT, Ebetino FH, Bilezikian JP, Russell RGG: Pharmacology of bisphosphonates. Br J Clin Pharmacol. 2019 Jun;85(6):1052-1062. doi: 10.1111/bcp.13867. Epub 2019 Feb 28. [PMID:30650219]
Monier-Faugere MC, Friedler RM, Bauss F, Malluche HH: A new bisphosphonate, BM 21.0955, prevents bone loss associated with cessation of ovarian function in experimental dogs. J Bone Miner Res. 1993 Nov;8(11):1345-55. doi: 10.1002/jbmr.5650081109. [PMID:8266826]
Cao R, Chen CK, Guo RT, Wang AH, Oldfield E: Structures of a potent phenylalkyl bisphosphonate inhibitor bound to farnesyl and geranylgeranyl diphosphate synthases. Proteins. 2008 Nov 1;73(2):431-9. doi: 10.1002/prot.22066. [PMID:18442135]
Hiraga T, Williams PJ, Mundy GR, Yoneda T: The bisphosphonate ibandronate promotes apoptosis in MDA-MB-231 human breast cancer cells in bone metastases. Cancer Res. 2001 Jun 1;61(11):4418-24. [PMID:11389070]
Russell RG, Watts NB, Ebetino FH, Rogers MJ: Mechanisms of action of bisphosphonates: similarities and differences and their potential influence on clinical efficacy. Osteoporos Int. 2008 Jun;19(6):733-59. doi: 10.1007/s00198-007-0540-8. [PMID:18214569]
Murakami H, Takahashi N, Tanaka S, Nakamura I, Udagawa N, Nakajo S, Nakaya K, Abe M, Yuda Y, Konno F, Barbier A, Suda T: Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts. Bone. 1997 May;20(5):399-404. [PMID:9145236]
Miwa A, Takezako N, Hayakawa H, Hayakawa M, Tominaga S, Yanagisawa K: YM-175 induces apoptosis of human native monocyte-lineage cells via inhibition of prenylation. Am J Hematol. 2012 Dec;87(12):1084-8. doi: 10.1002/ajh.23328. Epub 2012 Oct 9. [PMID:23044853]
Reginster JY, Neuprez A, Bruyere O: Ibandronate in profile: drug characteristics and clinical efficacy. Expert Opin Drug Metab Toxicol. 2008 Jul;4(7):941-51. doi: 10.1517/17425255.4.7.941. [PMID:18624681]
Croom KF, Scott LJ: Intravenous ibandronate: in the treatment of osteoporosis. Drugs. 2006;66(12):1593-601; discussion 1602-3. doi: 10.2165/00003495-200666120-00005. [PMID:16956306]
Barrett J, Worth E, Bauss F, Epstein S: Ibandronate: a clinical pharmacological and pharmacokinetic update. J Clin Pharmacol. 2004 Sep;44(9):951-65. doi: 10.1177/0091270004267594. [PMID:15317823]
FDA Approved Drug Products: Boniva Ibandronate Oral Tablets
FDA Approved Drug Products: Boniva Ibandronate Intravenous Injection

Explore Compound Types